molecular formula C8H16N2O3 B8198701 6-Methyl-1,4-diazepan-5-one acetate

6-Methyl-1,4-diazepan-5-one acetate

Cat. No.: B8198701
M. Wt: 188.22 g/mol
InChI Key: ZCFZZHAPVCKZCG-UHFFFAOYSA-N
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Description

6-Methyl-1,4-diazepan-5-one acetate is a heterocyclic compound featuring a seven-membered diazepane ring with a ketone group at position 5, a methyl substituent at position 6, and an acetate group. This compound is part of the 1,4-diazepan-5-one family, which is widely studied for its conformational flexibility, hydrogen-bonding capabilities, and applications in medicinal chemistry. It is commercially available with a purity of 95% (CAS: 5730-69-5) and is utilized as a synthetic building block in organic and pharmaceutical research .

Properties

IUPAC Name

acetic acid;6-methyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H4O2/c1-5-4-7-2-3-8-6(5)9;1-2(3)4/h5,7H,2-4H2,1H3,(H,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFZZHAPVCKZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCNC1=O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Ring-Closing Strategies

The core diazepane ring in 6-methyl-1,4-diazepan-5-one acetate is frequently constructed via reductive amination. A representative approach involves condensing a β-amino ester with a ketone precursor, followed by cyclization under hydrogenation conditions. For example, in the synthesis of related diazepanes, 5-chlorobenzoxazole derivatives are treated with lithium hexamethyldisilazide (LiHMDS) at -25°C to form enolate intermediates, which subsequently undergo alkylation with methylating agents . The resulting secondary amine is then subjected to hydrogenolysis or catalytic hydrogenation to close the seven-membered ring .

Critical parameters include:

  • Temperature control : Maintaining reactions between -25°C and 10°C prevents side reactions such as over-alkylation .

  • Solvent selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to stabilize reactive intermediates .

  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel facilitates efficient hydrogenation, though residual metal contamination must be monitored .

This method achieves moderate yields (50–70%) but requires precise control to avoid regioisomer formation, a common challenge in diazepane synthesis .

Enzymatic Transamination for Stereoselective Synthesis

Recent patents highlight the use of (R)-selective sitagliptin transaminase to achieve enantiomerically pure 6-methyl-1,4-diazepan-5-one. In this method, a mesylate precursor undergoes enzymatic transamination at 40°C in DMSO, followed by spontaneous cyclization . The enzyme’s specificity for the (R)-enantiomer eliminates the need for chiral resolution, a significant advantage over traditional racemic routes .

Key considerations:

  • pH optimization : Adjusting to pH 8.5 with isopropylamine maximizes enzymatic activity .

  • Impurity control : The formation of a regioisomeric byproduct (up to 12%) necessitates stringent process monitoring via HPLC .

  • Scale-up limitations : Enzyme stability and cost remain barriers for industrial-scale production, though immobilized enzyme technologies are under investigation .

Boc Protection/Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during diazepane synthesis. A patented route involves:

  • Boc protection of ethylenediamine using di-tert-butyl dicarbonate in DCM.

  • Alkylation with methyl acrylate under anhydrous conditions.

  • Acidic deprotection (HCl in dioxane) to unmask the primary amine.

  • Cyclization via reductive amination using sodium cyanoborohydride .

Advantages :

  • Boc groups enhance solubility in organic solvents, facilitating intermediate purification.

  • Deprotection with HCl yields hydrochloride salts, simplifying crystallization .

Challenges :

  • Acidic conditions risk racemization, necessitating low-temperature (-78°C) deprotection for chiral intermediates .

Industrial-Scale Manufacturing Techniques

Chinese manufacturers employ advanced technologies for bulk production:

  • Continuous flow chemistry : Enhances heat transfer and reduces reaction times for exothermic steps like hydrogenation .

  • Ultra-low temperature reactions : Facilitate the use of Grignard reagents (-78°C) for methyl group introduction .

  • Green chemistry principles : Solvent recovery systems and catalytic hydrogenation minimize waste .

A typical batch process yields 97% assay-grade product, with shelf stability extending to three years under cool, dry storage .

Recent Advances in Diazepane Synthesis

The 2025 SARS-CoV-2 Mpro inhibitor study introduced a high-throughput approach for diazepane derivatives:

  • Ester hydrolysis : tert-butyl 1,4-diazepane-1-carboxylate is treated with HCl in dioxane.

  • Amide coupling : Using HATU/DIPEA in DMF, the free amine is coupled with acetic anhydride to form the acetate salt .

This method achieves 16 nM inhibitory potency, underscoring the role of computational modeling in optimizing reaction trajectories .

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldStereocontrolScalability
Reductive AminationLiHMDS alkylation, Hydrogenation50–70%ModerateIndustrial
EnzymaticTransaminase cyclization45–60%HighPilot-scale
Boc-MediatedProtection/Deprotection, Cyclization65–75%LowLab-scale
Industrial FlowContinuous hydrogenation>90%ModerateBulk

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-diazepan-5-one acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Catalytic Applications

6-Methyl-1,4-diazepan-5-one acetate serves as a catalyst in various organic reactions. Its ability to facilitate chemical transformations makes it valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Research has demonstrated that this compound exhibits inhibitory effects on key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurochemical processes, and their inhibition can lead to therapeutic effects in treating neurological disorders.

Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related diazepane derivatives, indicating that compounds similar to 6-Methyl-1,4-diazepan-5-one acetate showed protective effects against induced seizures in animal models. The most active derivatives displayed significant protection indices, suggesting potential for development as anticonvulsant medications .

Pharmaceutical Development

The compound's structural features position it as a candidate for developing new drugs targeting central nervous system disorders. Its interactions with receptors involved in mood regulation and cognition suggest applications in treating anxiety and depression.

Industrial Applications

6-Methyl-1,4-diazepan-5-one acetate is utilized in the pharmaceutical industry for synthesizing various therapeutic agents. Its role as an intermediate allows for the production of more complex molecules that can be tailored for specific medical applications.

Synthesis of β-Lactams and Other Derivatives

The compound is involved in synthesizing β-lactams, β-amino acids, and β-keto esters through various chemical reactions such as oxidation and substitution. These derivatives are essential components in antibiotic development and other therapeutic areas.

Table 2: Safety Information

Hazard ClassificationDescription
Signal WordWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP202-P261-P262-P264+P265

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-diazepan-5-one acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Conformational Differences

The 1,4-diazepan-5-one scaffold exhibits diverse conformations depending on substituents:

  • 2,7-Diphenyl-1,4-diazepan-5-one derivatives (e.g., DIAZ1 and DIAZ2):
    • DIAZ1 (t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one): Adopts a chair conformation.
    • DIAZ2 (nitroso derivative of DIAZ1): Adopts a boat conformation due to steric effects from the nitroso group.

      Both form N-H···O hydrogen-bonded dimers, while DIAZ2 also exhibits C-H···O interactions .
  • 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one: The crystal structure shows chair conformations and dimerization via N-H···O bonds, similar to DIAZ1.
Table 1: Structural Comparison of 1,4-Diazepan-5-one Derivatives
Compound Substituents Conformation Hydrogen Bonding Molecular Weight (g/mol)
6-Methyl-1,4-diazepan-5-one acetate 6-methyl, 5-ketone, acetate Not reported Likely N-H···O/C-H···O ~171.2
DIAZ1 2,7-diphenyl, 3,6-dimethyl Chair N-H···O dimers 352.4
DIAZ2 DIAZ1 + 1-nitroso Boat N-H···O dimers, C-H···O 381.4
6-Methyl-2,7-diphenyl-1,4-diazepan-5-one 2,7-diphenyl, 6-methyl Chair N-H···O dimers 294.4

Physical Properties

  • 6-Methyl-1,4-diazepan-5-one acetate : Commercial specifications list a purity of 95% but lack detailed melting points or solubility data .
  • 6-Methyl-[1,4]diazepane (unsubstituted parent): Boiling point = 174.5°C, density = 0.838 g/cm³, logP = 0.47 .
  • DIAZ1 : Melting point = 198–200°C, soluble in chloroform and DMSO .

Biological Activity

6-Methyl-1,4-diazepan-5-one acetate, a compound belonging to the diazepan family, exhibits notable biological activities primarily associated with its interaction with gamma-aminobutyric acid (GABA) receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

GABA Receptor Modulation

The primary mechanism through which 6-Methyl-1,4-diazepan-5-one acetate exerts its effects is by enhancing GABA activity. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate GABA receptors are often used for their anxiolytic and sedative properties. The compound acts as a positive allosteric modulator at GABA_A receptors, leading to increased neuronal inhibition and reduced excitability.

Biochemical Pathways

The interaction with GABA receptors influences several biochemical pathways related to neuronal signaling. For instance, it has been shown to affect the expression of immediate early genes such as c-Fos in the CNS, indicating its role in modulating gene expression linked to neuronal activity.

Anxiolytic Effects

In animal models, 6-Methyl-1,4-diazepan-5-one acetate has demonstrated significant anxiolytic effects. Studies indicate that at lower doses, the compound effectively reduces anxiety-related behaviors without producing sedation. This dual action makes it a candidate for treating anxiety disorders while minimizing side effects commonly associated with traditional benzodiazepines.

Sedative and Muscle Relaxant Properties

At higher doses, the compound exhibits sedative and muscle relaxant properties similar to other benzodiazepines. It has been observed to induce muscle relaxation and sedation in various experimental setups. These effects are attributed to its ability to enhance GABAergic transmission in the CNS.

Anticonvulsant Activity

Preliminary research suggests potential anticonvulsant activity of 6-Methyl-1,4-diazepan-5-one acetate. Its modulation of GABA_A receptors may help stabilize neuronal excitability, making it a candidate for further investigation in seizure management.

In Vivo Studies

In vivo studies have shown that administration of 6-Methyl-1,4-diazepan-5-one acetate leads to significant behavioral changes in rodent models. For example:

  • Dosage Effects : At varying dosages, lower concentrations resulted in reduced anxiety behaviors measured by the elevated plus maze test, while higher doses led to sedation as assessed by locomotor activity tests.

Pharmacokinetics

The pharmacokinetic profile of 6-Methyl-1,4-diazepan-5-one acetate indicates a biphasic elimination pattern similar to other benzodiazepines. Initial rapid distribution followed by a prolonged terminal phase suggests potential for sustained therapeutic effects when administered appropriately.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of 6-Methyl-1,4-diazepan-5-one acetate at GABA_A receptor sites. These studies reveal a favorable binding conformation that supports its role as a modulator, enhancing our understanding of its mechanism at the molecular level .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticReduction in anxiety-related behaviors
SedativeInduction of sedation at higher doses
Muscle RelaxantMuscle relaxation observed in experimental models
AnticonvulsantPotential anticonvulsant effects noted
Molecular BindingFavorable docking scores with GABA_A receptors

Q & A

Basic: What are the established synthetic routes for 6-Methyl-1,4-diazepan-5-one acetate, and how do solvent systems influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted diamines with carbonyl precursors under acidic or basic conditions. For example, analogs like 6-methyl-2,7-diphenyl-1,4-diazepan-5-one are synthesized via a two-step process: (1) condensation of benzaldehyde derivatives with ethylenediamine analogs, followed by (2) cyclization using acetic acid as a catalyst . Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance cyclization efficiency due to improved solubility of intermediates, while non-polar solvents (e.g., toluene) may favor selectivity in sterically hindered systems . Yield optimization requires empirical testing with varying solvent ratios (e.g., water:ethanol mixtures) and controlled pH adjustments.

Basic: Which spectroscopic techniques are most reliable for structural characterization of 1,4-diazepan-5-one derivatives?

Methodological Answer:

  • X-ray crystallography is the gold standard for confirming ring conformation and substituent orientation, as demonstrated for 6-methyl-2,7-diphenyl-1,4-diazepan-5-one (Crystal Data: Monoclinic, space group P2₁/c, Z = 4) .
  • ¹H/¹³C NMR resolves proton environments and carbonyl group positioning. For example, the 1,4-diazepan-5-one ring exhibits distinct chemical shifts at δ 3.2–3.8 ppm (methylene protons) and δ 170–175 ppm (carbonyl carbon) .
  • FT-IR verifies the presence of lactam carbonyl stretching vibrations (~1650–1680 cm⁻¹) .

Advanced: How can reaction conditions for synthesizing 6-Methyl-1,4-diazepan-5-one acetate be systematically optimized using factorial design?

Methodological Answer:
Employ a 2³ factorial design to evaluate three critical factors: temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (measured by dielectric constant). For example:

FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst (AcOH)0.5 mol%2.0 mol%
Solvent (ε)Toluene (2.4)DMF (36.7)

Response variables include yield (%) and purity (HPLC area%). Statistical analysis (ANOVA) identifies interactions, such as high catalyst concentration improving yield in polar solvents but reducing selectivity. This approach reduces experimental runs by 50% compared to one-variable-at-a-time methods .

Advanced: How should researchers resolve contradictions in reported biological activity data for 1,4-diazepan-5-one analogs?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Validate protocols : Replicate key studies using standardized assays (e.g., NIH/3T3 fibroblasts for cytotoxicity screening) and report IC₅₀ values with 95% confidence intervals.

  • Meta-analysis : Aggregate data from multiple sources (e.g., PubMed, SciFinder) and apply heterogeneity tests (I² statistic) to identify outliers. Adjust for publication bias using funnel plots 16.

    05 文献检索Literature search for meta-analysis
    02:58

  • Structure-activity relationship (SAR) modeling : Use computational tools (e.g., AutoDock Vina) to correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends .

Advanced: What computational strategies are effective for predicting the reactivity of 6-Methyl-1,4-diazepan-5-one acetate in novel reactions?

Methodological Answer:

  • Quantum mechanical calculations (DFT) : Simulate transition states for ring-opening reactions (e.g., nucleophilic attack at the lactam carbonyl). Basis sets like B3LYP/6-31G* provide accurate activation energy estimates (±5 kcal/mol) .
  • Molecular dynamics (MD) : Model solvent interactions to predict solubility and aggregation behavior. For example, simulations in explicit water reveal hydrogen-bonding networks stabilizing the lactam ring .
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to recommend optimal catalysts or solvents for functionalization reactions .

Advanced: What methodologies are recommended for assessing the environmental fate of 1,4-diazepan-5-one derivatives during preclinical studies?

Methodological Answer:

  • Biodegradation assays : Use OECD 301B (Ready Biodegradability) to measure mineralization rates in activated sludge. Monitor intermediate metabolites via LC-MS/MS .
  • Adsorption studies : Conduct batch experiments with soil models (e.g., kaolinite or humic acid) to determine partition coefficients (Kd). Correlate results with logP values to predict mobility .
  • Ecotoxicity profiling : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), ensuring LC₅₀/EC₅₀ values align with REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.